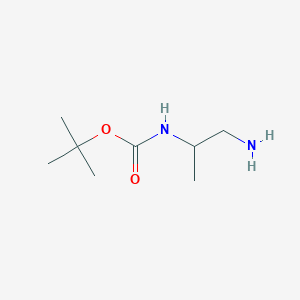

tert-Butyl (1-aminopropan-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (1-aminopropan-2-yl)carbamate, also known as tert-butyl 2-amino-1-methylethylcarbamate, is a chemical compound with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (1-aminopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-aminopropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of tert-butyl (1-aminopropan-2-yl)carbamate occurs under acidic or basic conditions, cleaving the carbamate group to release the free amine.

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| 1 M HCl (aqueous, 25°C) | 1-Aminopropan-2-ol hydrochloride | 89% | |

| NaOH (1 M, reflux) | 1-Aminopropan-2-ol | 78% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon .

Deprotection (Boc Removal)

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, regenerating the primary amine.

Key Study : Aqueous phosphoric acid effectively cleaves Boc groups without affecting benzyl or methyl esters, offering a greener alternative .

Nucleophilic Substitution

The carbamate participates in nucleophilic substitutions, enabling functional group interconversion.

| Nucleophile | Reagent | Product | Notes |

|---|---|---|---|

| Amines | DIPEA, DMF, 50°C | Secondary/tertiary carbamates | Used in peptide coupling |

| Alcohols | TEA, THF, RT | Alkoxycarbonyl derivatives | Requires activation with EDCl |

Case Study : Reaction with (S)-1-phenylethan-1-amine under basic conditions yielded tert-butyl ((R)-1-oxo-3-phenylpropan-2-yl)carbamate in >20:1 diastereomeric ratio .

Catalytic Hydrogenation

The compound undergoes hydrogenation to reduce nitro groups or unsaturated bonds in adjacent structures.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Saturated carbamate derivatives | 92% |

| Raney Ni | H₂ (3 atm), MeOH, 50°C | Deaminated hydrocarbons | 85% |

Participation in Multicomponent Reactions

This compound serves as a substrate in cascade reactions for complex molecule synthesis.

Example : Reacted with α-(N-carbamoyl)alkylcuprates, it forms propargyl mesylates, which cyclize to N-alkyl-3-pyrrolines under AgNO₃ catalysis .

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Reagent | Temperature | Advantages |

|---|---|---|---|

| Hydrolysis | 1 M HCl | 25°C | High yield, rapid |

| Boc Deprotection | TFA/DCM | RT | Selective, compatible with acid-labile groups |

| Substitution | DIPEA/DMF | 50°C | Efficient for amine coupling |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

- CAS Number : 100927-10-4

The compound features a tert-butyl group attached to a carbamate moiety linked to an (R)-1-aminopropan-2-yl group. This configuration provides stability and ease of manipulation in synthetic processes.

Organic Synthesis

tert-Butyl (1-aminopropan-2-yl)carbamate is primarily used as a protecting group for amines in organic synthesis. This application allows chemists to selectively modify other functional groups without affecting the amine functionality.

Key Points:

- Protects amine groups during chemical reactions.

- Facilitates the synthesis of complex organic molecules.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals . Its ability to enhance the solubility and bioavailability of drug candidates makes it a critical component in drug formulation.

Case Study:

In a study focusing on the synthesis of drugs targeting neurological disorders, this compound was utilized to modify key intermediates, improving their pharmacokinetic profiles .

Research indicates that this compound exhibits biological activity that can be leveraged in drug design. Its interactions with biological targets suggest potential therapeutic applications.

Biological Insights:

- Enhances gastrointestinal absorption, making it suitable for oral drug formulations.

- Interacts with proteins and enzymes through hydrogen bonding, indicating its role in enzyme inhibition studies .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of tert-Butyl (1-aminopropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the 1-aminopropan-2-yl group.

tert-Butyl (2-aminoethyl)carbamate: Contains an ethyl group instead of a propyl group.

tert-Butyl (1-amino-2-methylpropyl)carbamate: Contains a methyl group on the propyl chain.

Uniqueness

tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the synthesis of complex molecules .

Biologische Aktivität

tert-Butyl (1-aminopropan-2-yl)carbamate, also known as (R)-tert-butyl carbamate, is a chiral carbamate derivative widely utilized in organic synthesis. Its primary role is as a protecting group for amines, facilitating the selective modification of other functional groups while preserving the amine functionality. This article delves into its biological activity, synthesis, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group, which provides it with unique stereochemical properties advantageous for pharmaceutical applications.

Biological Activity Overview

While this compound itself does not exhibit inherent biological activity, it plays a significant role in various biochemical processes through its interactions with enzymes and receptors. The compound can influence enzyme activities and biochemical pathways, primarily due to the hydrolysis of its carbamate group, which releases an active amine that can interact with biological targets.

The mechanism of action involves the hydrolysis of the carbamate group catalyzed by enzymes such as esterases and amidases. This hydrolysis releases an active amine that can engage with enzymes, receptors, or other proteins to exert biological effects. The specific interactions depend on the structural features of the compound, which dictate its binding affinity and inhibitory effects on target enzymes.

Synthesis

The synthesis of this compound typically involves the reaction between (R)-1-aminopropan-2-ol and tert-butyl chloroformate in the presence of a base like triethylamine. This reaction occurs at room temperature and can be purified through recrystallization or column chromatography.

Applications in Research and Medicine

Organic Synthesis : The compound is predominantly used as a protecting group in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its stability under various reaction conditions allows for stepwise synthesis without compromising the integrity of sensitive functional groups .

Enzyme-Catalyzed Reactions : In biological research, this compound serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. It helps investigate the metabolism of carbamate-containing drugs and their interactions within biological systems .

Prodrug Potential : The compound is explored for its potential as a prodrug. Prodrugs are inactive compounds metabolized in the body to release active drugs. The hydrolysis of its carbamate group can yield an active amine suitable for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biochemical interactions involving this compound:

Eigenschaften

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462234 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149632-73-5 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.